molecular formula C11H19NO5 B2551015 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 2402789-81-3

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

Katalognummer: B2551015
CAS-Nummer: 2402789-81-3
Molekulargewicht: 245.275
InChI-Schlüssel: QZINDUWMMZGYKJ-RNJXMRFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclobutane-based derivative featuring a hydroxyl group at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and an acetic acid side chain. Its stereochemistry ((1S,2S,4R)) is critical for its biological interactions, particularly in medicinal chemistry applications. This compound has been investigated as a key intermediate in the synthesis of PI3K inhibitors, leveraging its rigid cyclobutane scaffold to enforce specific conformational constraints in drug candidates .

Eigenschaften

IUPAC Name

2-[(1S,2S,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZINDUWMMZGYKJ-RNJXMRFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H23NO5
Molecular Weight : 257.33 g/mol
IUPAC Name : 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Canonical SMILES : CC(C)(C)OC(=O)NC1CC(C(C1)O)COC(=O)C2=CC=CC=C2

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, particularly those related to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Receptor Interaction : The hydroxy group allows for hydrogen bonding with receptor sites, potentially influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Research has indicated that compounds similar to 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid exhibit antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .
  • Animal Models for Inflammation
    • In a murine model of acute inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production and edema
Enzyme InhibitionInhibits CDK activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing functional group variations, molecular properties, and applications:

Compound Name Structure Molecular Formula Key Functional Groups Applications References
2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid Cyclobutane core with hydroxyl, Boc-amino, and acetic acid groups. Stereochemistry: (1S,2S,4R). C₁₂H₂₀N₂O₅ (estimated) Hydroxyl, Boc-protected amino, carboxylic acid PI3K inhibitor intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid Cyclobutane core with Boc-amino and acetic acid. Lacks hydroxyl group. Stereochemistry: (S). C₁₁H₁₉NO₄ Boc-protected amino, carboxylic acid Peptide mimetics, kinase inhibitors
2-(4-Hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid Cyclohexane core with hydroxyl, Boc-amino, and acetic acid. Stereochemistry: (R). C₁₃H₂₃NO₅ Hydroxyl, Boc-protected amino, carboxylic acid Chiral building blocks for drug synthesis
2-[4-(Cyclopropylcarbonyl)phenyl]-2-methylpropanoic acid Phenyl core with cyclopropylcarbonyl, methyl, and propanoic acid groups. No Boc protection. C₁₅H₁₆O₃ Cyclopropylcarbonyl, carboxylic acid Anti-inflammatory agents
{(2S,5R,6S)-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-…-3-oxomorpholin-2-yl}acetic acid Morpholine core with chlorophenyl, hydroxybutyl, and acetic acid groups. C₂₈H₂₄Cl₂N₂O₅ Chlorophenyl, hydroxyl, carboxylic acid Protease inhibition (PDB ligand 1MY)

Key Observations:

Structural Variations: Core Scaffold: The target compound’s cyclobutane ring distinguishes it from cyclohexane (), phenyl (), and morpholine () analogs. Smaller rings like cyclobutane impose greater conformational rigidity, which can enhance binding selectivity in enzyme inhibitors. Boc protection is a common feature in intermediates for drug synthesis ().

Stereochemical Impact :

  • The (1S,2S,4R) configuration of the target compound contrasts with the (S)-configured cyclobutyl analog in and the (R)-configured cyclohexyl derivative in . Such stereochemical differences can drastically alter pharmacodynamic profiles.

Applications :

  • Cyclobutane derivatives (target compound and ) are prioritized in kinase inhibitor synthesis due to their rigid scaffolds. In contrast, phenyl-based analogs () are explored for anti-inflammatory activity, while morpholine derivatives () target protease enzymes.

Synthetic Considerations :

  • Boc-protected compounds () are favored for their stability under acidic conditions, enabling stepwise synthesis. The absence of Boc in and simplifies synthesis but limits functional group compatibility.

Research Findings and Implications

  • PI3K Inhibitor Development : The target compound’s hydroxyl group may enhance hydrogen bonding with PI3K’s ATP-binding pocket, as suggested by its use in intermediates for kinase inhibitors .
  • Solubility vs. Bioavailability: Hydroxyl-containing analogs (target compound, ) exhibit higher aqueous solubility than non-hydroxylated derivatives (), though this may reduce membrane permeability in vivo.
  • Comparative Stability : Boc-protected cyclobutane derivatives (target compound, ) demonstrate superior stability in basic conditions compared to morpholine-based ligands (), which are prone to hydrolysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.